Aziridine, 1-ethenyl-
CAS No.: 5628-99-9
Cat. No.: VC1630742
Molecular Formula: C4H7N
Molecular Weight: 69.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5628-99-9 |
|---|---|
| Molecular Formula | C4H7N |
| Molecular Weight | 69.11 g/mol |
| IUPAC Name | 1-ethenylaziridine |
| Standard InChI | InChI=1S/C4H7N/c1-2-5-3-4-5/h2H,1,3-4H2 |
| Standard InChI Key | VZNJDNKFUXILTJ-UHFFFAOYSA-N |
| SMILES | C=CN1CC1 |
| Canonical SMILES | C=CN1CC1 |
Introduction
Structural Characteristics and Basic Properties
Aziridine, 1-ethenyl- consists of a three-membered aziridine ring with a vinyl (ethenyl) substituent on the nitrogen atom. This creates a hybrid structure combining the reactivity of strained heterocycles with unsaturated carbon-carbon bonds.
Structural Data
The molecular structure of Aziridine, 1-ethenyl- can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₇N |
| Molecular Weight | 69.1051 g/mol |
| SMILES Notation | C=CN1CC1 |
| InChI | InChI=1S/C4H7N/c1-2-5-3-4-5/h2H,1,3-4H2 |
| InChIKey | VZNJDNKFUXILTJ-UHFFFAOYSA-N |
| CAS Registry Number | 5628-99-9 |
| Other Names | 1-Vinyl aziridine, N-Vinylaziridine, N-Vinylethyleneimine, N-Vinylethylenimine |
The compound features a three-membered heterocyclic ring containing one nitrogen atom, with a vinyl group (-CH=CH₂) attached to the nitrogen .
| Property | Predicted Value |
|---|---|
| Predicted Collision Cross Section [M+H]⁺ | 112.8 Ų |
| Predicted Collision Cross Section [M+Na]⁺ | 126.0 Ų |
| Predicted Collision Cross Section [M+NH₄]⁺ | 122.4 Ų |
| Physical State | Liquid (inferred from parent aziridine) |
| Solubility | Likely soluble in organic solvents; limited water solubility |
The vinyl group attached to the nitrogen atom influences the electronic properties of the aziridine ring, potentially affecting its reactivity compared to unsubstituted aziridine or other N-alkyl derivatives .
Synthetic Methodologies
Several synthetic approaches can be employed to prepare Aziridine, 1-ethenyl-, drawing from established methodologies for aziridine synthesis adapted for vinyl substitution.
Ring Closure Methods
Traditional approaches to aziridine synthesis involve ring closure of β-functionalized ethylamines. For Aziridine, 1-ethenyl-, this could involve:
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Preparation of a suitably protected N-vinyl-β-amino alcohol
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Activation of the alcohol (e.g., as a mesylate or tosylate)
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Intramolecular nucleophilic displacement to form the three-membered ring
From Epoxides
Another approach involves the conversion of epoxides to aziridines through a multi-step process:
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Nucleophilic ring opening of an epoxide with a suitable vinyl-amine derivative
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Conversion of the resulting amino alcohol to a leaving group
Reactivity and Chemical Behavior
The reactivity of Aziridine, 1-ethenyl- is influenced by both the strained three-membered ring and the vinyl substituent, creating a dual-reactive system.
Ring-Opening Reactions
Like other aziridines, 1-ethenyl-aziridine is susceptible to ring-opening reactions due to the inherent strain in the three-membered ring. Nucleophiles can attack the ring, leading to ring opening and formation of functionalized amines . This reactivity makes aziridines valuable synthetic intermediates in organic chemistry.
The ring-opening can occur through:
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Nucleophilic attack (e.g., with amines, thiols, alcohols)
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Acidic conditions promoting protonation and subsequent ring opening
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Catalyzed ring-opening polymerization
Vinyl Group Reactivity
The vinyl substituent introduces additional reaction pathways:
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Addition reactions across the C=C bond
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Free-radical polymerization
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Coordination to transition metals
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Participation in cycloaddition reactions
The combination of these reactive sites makes Aziridine, 1-ethenyl- a versatile building block for complex molecule synthesis.
Polymerization
Aziridines, including N-vinyl derivatives, can undergo ring-opening polymerization to form polyethylenimines (PEI). For Aziridine, 1-ethenyl-, this could lead to polymers with pendant vinyl groups or, under certain conditions, cross-linked polymers if both the ring-opening and vinyl polymerization occur .
| Biological Activity | Examples | Potential Mechanism |
|---|---|---|
| Antimicrobial | Activity against S. aureus, E. coli, S. epidermidis | DNA alkylation, inhibition of cell division |
| Anticancer | Aziridine-containing natural products like azinomycins | DNA cross-linking |
| Enzyme Inhibition | Various synthetic aziridines | Covalent modification of active sites |
Several aziridine derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Catalysis and Material Science
The unique structure could be exploited in:
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Ligand design for transition metal catalysis
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Chiral auxiliaries for asymmetric synthesis
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Functional materials with specialized properties
Spectroscopic and Analytical Characterization
Mass Spectrometry
Mass spectrometric data for Aziridine, 1-ethenyl- reveals characteristic fragmentation patterns that can be used for its identification and structural confirmation. While detailed fragmentation pathways weren't provided in the search results, the compound has been characterized by electron ionization mass spectrometry .
NMR Spectroscopy
While specific NMR data for Aziridine, 1-ethenyl- wasn't available in the search results, expected NMR characteristics can be inferred from related compounds:
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¹H NMR would show signals for:
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Vinyl protons (typically 5-6 ppm range)
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Aziridine ring protons (typically 1.5-2.5 ppm range)
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¹³C NMR would display signals for:
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Vinyl carbons (typically 110-140 ppm range)
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Aziridine ring carbons (typically 25-45 ppm range)
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